2-((1-((4-Acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
説明
特性
IUPAC Name |
2-[1-(4-acetylphenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-14(23)15-4-6-18(7-5-15)27(24,25)22-11-8-17(9-12-22)26-19-16(13-20)3-2-10-21-19/h2-7,10,17H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQAITSDRKFGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and research findings.
Chemical Structure and Synthesis
The molecular formula of 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is . The synthesis typically involves multi-step organic reactions, including sulfonylation and nitrilation processes. The following table summarizes the key steps in its synthesis:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Sulfonylation | Piperidine, 4-Acetylphenylsulfonyl chloride | Base, solvent at controlled temperature |
| 2 | Nitrilation | Nicotinonitrile | Acid catalyst, reflux conditions |
| 3 | Purification | Crystallization/Chromatography | Solvent-based purification |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. For instance, it has shown a minimum inhibitory concentration (MIC) of 15.625 - 62.5 µM against Staphylococcus aureus and Enterococcus faecalis, indicating its bactericidal properties .
The mechanism of action for this compound involves interference with bacterial protein synthesis and cell wall integrity. It is believed to inhibit critical pathways that are essential for bacterial survival and proliferation. The following pathways are notably affected:
- Inhibition of Protein Synthesis : Disruption of ribosomal function leading to halted protein production.
- Cell Wall Synthesis Inhibition : Interference with peptidoglycan layer formation.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of various derivatives of the compound against clinical isolates. The results indicated that compounds similar to 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile exhibited superior activity compared to standard antibiotics like ciprofloxacin .
- Antifungal Activity Assessment : Another investigation focused on the antifungal properties, revealing that this compound significantly reduced biofilm formation in Candida strains, with an inhibition percentage exceeding 75% . This suggests potential applications in treating fungal infections where biofilm formation is a challenge.
Research Findings
Recent literature emphasizes the compound's potential as a lead candidate for drug development targeting infections resistant to conventional therapies. The following table summarizes key research findings:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
